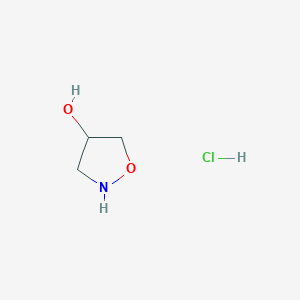

Isoxazolidin-4-ol hydrochloride

Beschreibung

Significance of Heterocyclic Scaffolds in Modern Chemical Synthesis

Heterocyclic compounds, which are cyclic structures containing at least one heteroatom such as nitrogen, oxygen, or sulfur, form the bedrock of a vast array of biologically active molecules and functional materials. Their prevalence in natural products, pharmaceuticals, and agrochemicals underscores their immense importance in modern chemical synthesis. The unique three-dimensional arrangements and electronic properties of heterocyclic scaffolds enable them to interact with biological targets with high specificity, making them privileged structures in drug discovery. The development of efficient synthetic methodologies to access diverse and functionally embellished heterocyclic frameworks is a continuous and critical endeavor in medicinal and materials chemistry.

Strategic Utility of Isoxazolidin-4-ol Hydrochloride in Building Complex Molecular Architectures

This compound, particularly its enantiomerically pure forms such as (S)-isoxazolidin-4-ol hydrochloride, offers chemists a powerful tool for the stereocontrolled synthesis of intricate molecules. The inherent chirality of this building block allows for the direct incorporation of a defined stereocenter, which is a crucial aspect in the synthesis of many pharmaceuticals where biological activity is often dependent on a specific enantiomer.

The isoxazolidine (B1194047) ring itself is a versatile pharmacophore and can also serve as a precursor to other important functional groups. The hydroxyl group at the 4-position and the secondary amine (as its hydrochloride salt) provide two distinct points for further chemical modification. For instance, the amine can be acylated, alkylated, or used in reductive amination reactions, while the hydroxyl group can be oxidized, etherified, or esterified.

A notable application of this intermediate is demonstrated in the synthesis of substituted pyrimidine (B1678525) compounds intended as Spleen Tyrosine Kinase (SYK) inhibitors. In a patented synthetic route, (S)-isoxazolidin-4-ol hydrochloride is reacted with a suitable aldehyde-containing intermediate in the presence of a reducing agent, such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), to form a new carbon-nitrogen bond via reductive amination. google.com This reaction efficiently couples the isoxazolidine moiety to a larger molecular framework, highlighting its utility in the convergent synthesis of complex drug candidates.

Another documented use involves the protection of the nitrogen atom of this compound with a tert-butyloxycarbonyl (Boc) group. google.com This standard protecting group strategy allows for the selective manipulation of other functional groups within a molecule while the isoxazolidine nitrogen is rendered unreactive. The resulting N-Boc-isoxazolidin-4-ol can then be utilized in subsequent synthetic steps, with the Boc group being readily removable under acidic conditions when desired.

Overview of Research Trajectories Involving this compound

The research landscape involving this compound is primarily directed towards its application as a chiral building block in the synthesis of biologically active compounds. The examples found in the patent literature suggest a clear trajectory towards its use in medicinal chemistry programs targeting complex diseases.

The synthesis of SYK inhibitors, for example, points to research aimed at developing treatments for autoimmune disorders and certain cancers where SYK plays a crucial role. google.com The incorporation of the chiral isoxazolidine moiety can influence the binding affinity and selectivity of these inhibitors for their target protein.

Furthermore, its use in the preparation of substituted quinazolines suggests another avenue of research, potentially for the development of kinase inhibitors or other therapeutic agents. google.com The ability to readily modify the isoxazolidine ring system allows for the creation of libraries of related compounds for structure-activity relationship (SAR) studies, a fundamental practice in drug discovery.

While the currently available public research is somewhat limited to patent literature, it strongly indicates that this compound is a valuable and actively utilized intermediate within industrial and academic research settings focused on the discovery and development of new therapeutics. Future research will likely see the expansion of its use in the synthesis of a wider range of complex natural products and novel pharmaceutical agents.

Structure

2D Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

1,2-oxazolidin-4-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO2.ClH/c5-3-1-4-6-2-3;/h3-5H,1-2H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLCWGQYEQKYRDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CON1)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70513298 | |

| Record name | 1,2-Oxazolidin-4-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70513298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82409-18-5 | |

| Record name | 4-Isoxazolidinol, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82409-18-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Oxazolidin-4-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70513298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Isoxazolidin 4 Ol Hydrochloride

Established Synthetic Routes to the Isoxazolidin-4-ol Core Structure

The construction of the isoxazolidin-4-ol skeleton has been approached through several synthetic strategies, each offering distinct advantages in terms of stereocontrol and substituent compatibility.

Reductive Amination Approaches Utilizing Isoxazolidin-4-ol Hydrochloride as a Precursor

Reductive amination, a cornerstone reaction in amine synthesis, can be conceptually applied to the synthesis of derivatives starting from this compound. This method typically involves the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent. While direct reductive amination to form the isoxazolidine (B1194047) ring itself is less common, the functional groups present in this compound make it a potential precursor for further elaboration using this reaction. For instance, the hydroxyl group could be oxidized to a ketone, which could then undergo reductive amination to introduce a variety of substituents at the 4-position. The hydrochloride salt form ensures the stability and solubility of the starting material. General reductive amination procedures often employ reducing agents like sodium borohydride, sodium triacetoxyborohydride (B8407120), or catalytic hydrogenation. organic-chemistry.org

Synthesis via Precursor Derivatization

A prevalent strategy for accessing isoxazolidine derivatives involves the derivatization of functionalized precursors. mdpi.com This can include the transformation of other heterocyclic systems or the modification of existing isoxazolidine scaffolds. For example, the synthesis of 4-functionalized isoxazolidines can be achieved through nucleophilic substitution, addition-elimination, or reduction reactions on a suitably activated isoxazolidine intermediate. mdpi.com The isoxazolidine ring itself is often constructed via 1,3-dipolar cycloaddition reactions between a nitrone and an alkene. mdpi.comnih.gov Subsequent chemical transformations on the resulting cycloadduct can then lead to the desired Isoxazolidin-4-ol structure.

A notable example is the synthesis of 3-substituted isoxazolidin-4-ols through the hydroboration-oxidation of 4,5-unsubstituted 2,3-dihydroisoxazoles. nih.gov This method demonstrates high regioselectivity, yielding only the C-4 hydroxylated product, and excellent trans-stereoselectivity with respect to the C-3 substituent. nih.gov

Development of Novel Synthetic Pathways

The quest for more efficient and stereoselective methods for synthesizing isoxazolidine derivatives is an ongoing area of research. Novel pathways often focus on catalytic asymmetric reactions to control the stereochemistry of the resulting products. For instance, the use of chiral catalysts in 1,3-dipolar cycloaddition reactions can provide enantiomerically enriched isoxazolidines. mdpi.com Another innovative approach involves the trans-stereoselective epoxidation of 2,3-dihydroisoxazoles followed by regioselective hydrolysis of the resulting isoxazolidinyl epoxide to afford trans-isoxazolidine-4,5-diols. beilstein-journals.org These diols can then serve as versatile intermediates for further synthetic manipulations.

Stereoselective Synthesis of Enantiopure this compound

The biological activity of chiral molecules is often dependent on their absolute stereochemistry. Consequently, the development of methods for the synthesis of enantiomerically pure forms of this compound is of significant importance.

(S)-Isoxazolidin-4-ol Hydrochloride Synthesis

The synthesis of (S)-Isoxazolidin-4-ol hydrochloride has been reported, leading to the availability of this specific enantiomer for further applications. biosynth.comchemable.net One synthetic strategy for an enantiopure isoxazolidine monomer involves a nitrone cycloaddition of 3-thiophenylpropanal. nih.gov While the full details of the synthesis of (S)-Isoxazolidin-4-ol hydrochloride are not extensively described in the provided search results, the commercial availability of this compound suggests that scalable enantioselective routes have been developed. biosynth.comchemable.net These routes likely rely on asymmetric synthesis principles, such as the use of chiral auxiliaries, catalysts, or starting materials derived from the chiral pool. A key strategy for achieving the (S)-configuration would be the stereoselective reduction of an intermediate isoxazolidin-4-one using a chiral reducing agent. For example, the use of L-selectride has shown excellent selectivity for the cis-isomer in the reduction of 3-substituted isoxazolidin-4-ones. nih.gov

(R)-Isoxazolidin-4-ol Hydrochloride Synthesis

The synthesis of the (R)-enantiomer of this compound would analogously require a stereoselective approach. This could involve the use of the opposite enantiomer of a chiral catalyst or auxiliary compared to the synthesis of the (S)-enantiomer. For instance, in the context of synthesizing related structures, racemic isoxazolidine-4,5-diol has been prepared and utilized in further reactions. beilstein-journals.org To obtain the (R)-enantiomer specifically, an asymmetric synthesis starting from achiral materials or a resolution of a racemic mixture would be necessary. The preparation of enantiopure bis(5-isoxazolidine) derivatives has been achieved through the 1,3-dipolar cycloaddition of nitrones with a chiral dienophile, demonstrating a viable strategy for controlling stereochemistry in isoxazolidine synthesis. nih.gov

Asymmetric Catalysis in this compound Production

Asymmetric catalysis is a powerful tool for the enantioselective synthesis of chiral molecules like isoxazolidin-4-ol, enabling the production of a single enantiomer, which is often crucial for its biological activity. While direct asymmetric synthesis of the parent isoxazolidin-4-ol is a specialized area of research, several catalytic strategies employed for related isoxazolidine derivatives can be adapted for its production. These methods primarily focus on controlling the stereochemistry during the key ring-forming step, which is typically a [3+2] cycloaddition reaction, or through kinetic resolution of a racemic mixture.

One of the most common approaches for constructing the isoxazolidine ring is the 1,3-dipolar cycloaddition of a nitrone with an alkene. The enantioselectivity of this reaction can be induced by using chiral Lewis acid catalysts. For instance, chiral metal complexes, such as those involving titanium (IV), can be utilized in asymmetric 1,3-dipolar cycloaddition reactions. organic-chemistry.org These catalysts can coordinate to the nitrone, creating a chiral environment that directs the approach of the alkene, leading to the preferential formation of one enantiomer of the isoxazolidine product.

Another prominent strategy involves organocatalysis, which utilizes small organic molecules to catalyze the asymmetric transformation. Proline and its derivatives have emerged as highly effective organocatalysts for various asymmetric reactions. elsevierpure.comyoutube.com In the context of isoxazolidine synthesis, a chiral proline-based catalyst could be employed to facilitate an enantioselective reaction, potentially through the formation of a chiral enamine intermediate that then reacts with the nitrone. youtube.com The bifunctional nature of these catalysts, often possessing both a Lewis basic site (the amine) and a Brønsted acidic site (the carboxylic acid), allows for the simultaneous activation of both the nucleophile and the electrophile, leading to high levels of stereocontrol. youtube.com

Furthermore, chiral auxiliaries attached to either the nitrone or the alkene can be used to direct the stereochemical outcome of the cycloaddition reaction. After the formation of the isoxazolidine ring, the chiral auxiliary can be cleaved to yield the enantiomerically enriched product. This method has been successfully applied in the asymmetric synthesis of various chiral heterocyclic compounds.

The following table provides a summary of potential asymmetric catalytic approaches applicable to the synthesis of enantiomerically enriched isoxazolidin-4-ol precursors.

| Catalyst Type | Reaction | Potential Application to Isoxazolidin-4-ol Synthesis |

| Chiral Lewis Acid (e.g., Ti(IV) complex) | [3+2] Cycloaddition | Catalyzing the reaction between a simple nitrone and an alkene to form an isoxazolidine precursor with a handle for conversion to the 4-ol. organic-chemistry.org |

| Organocatalyst (e.g., Proline derivative) | Michael Addition or Aldol-type reaction | Enantioselective formation of a γ-amino alcohol precursor which can be cyclized to form the isoxazolidin-4-ol ring system. elsevierpure.comyoutube.com |

| Chiral Auxiliary | Diastereoselective Cycloaddition | Attachment of a chiral auxiliary to the nitrone or alkene to control the stereochemistry of the cycloaddition, followed by removal of the auxiliary. |

It is important to note that the direct asymmetric synthesis of the unsubstituted isoxazolidin-4-ol may require the use of a vinyl alcohol equivalent in the cycloaddition step, which can be challenging due to the instability of such reagents. A more common strategy involves the use of an alkene with a substituent that can be later converted into the hydroxyl group, such as an acetate (B1210297) or a protected alcohol.

Optimization of Reaction Conditions and Yields in this compound Synthesis

The optimization of reaction conditions is a critical step in developing a robust and efficient synthesis of this compound. This process involves systematically varying parameters such as temperature, solvent, catalyst loading, and reactant concentrations to maximize the yield and purity of the desired product while minimizing reaction times and the formation of byproducts.

A key reaction in the synthesis of the isoxazolidine ring is the 1,3-dipolar cycloaddition. The efficiency of this reaction can be highly dependent on the chosen conditions. For example, a study on the 1,3-dipolar cycloaddition reaction between a nitrone and an alkene to form isoxazolidine derivatives demonstrated that the choice of solvent and the use of a catalyst can significantly impact the reaction outcome. nih.gov

The table below illustrates a typical approach to optimizing the conditions for a cycloaddition reaction that could be a key step in the synthesis of an isoxazolidin-4-ol precursor. The data is hypothetical and serves to demonstrate the optimization process.

| Entry | Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | None | - | Toluene | 80 | 24 | 45 |

| 2 | Sc(OTf)₃ | 10 | Toluene | 80 | 12 | 65 |

| 3 | Sc(OTf)₃ | 5 | Toluene | 80 | 12 | 62 |

| 4 | Sc(OTf)₃ | 10 | Dichloromethane | 40 | 24 | 55 |

| 5 | Sc(OTf)₃ | 10 | Acetonitrile | 80 | 12 | 75 |

| 6 | Yb(OTf)₃ | 10 | Acetonitrile | 80 | 12 | 82 |

| 7 | Yb(OTf)₃ | 5 | Acetonitrile | 80 | 12 | 80 |

| 8 | Yb(OTf)₃ | 10 | Acetonitrile | 60 | 24 | 78 |

From this hypothetical optimization, it can be concluded that Ytterbium triflate (Yb(OTf)₃) is a more effective catalyst than Scandium triflate (Sc(OTf)₃) for this transformation. Acetonitrile appears to be the solvent of choice, and a catalyst loading of 10 mol% at 80°C for 12 hours provides the optimal yield.

Following the formation of the isoxazolidine ring, subsequent steps such as the deprotection of a protected hydroxyl group or the reduction of a carbonyl group to introduce the 4-hydroxyl functionality would also require careful optimization of reaction conditions. For instance, the choice of reducing agent, solvent, and temperature for the reduction of a 4-oxoisoxazolidine to isoxazolidin-4-ol can influence the stereochemical outcome (i.e., the cis/trans ratio of the product).

Finally, the formation of the hydrochloride salt is typically achieved by treating the free base, isoxazolidin-4-ol, with a solution of hydrochloric acid in a suitable solvent, such as diethyl ether or methanol. The optimization of this step would involve controlling the stoichiometry of the acid to ensure complete protonation without introducing excess acid, which could complicate the isolation and purification of the final product. The choice of solvent can also affect the crystallinity and ease of handling of the resulting hydrochloride salt.

Chemical Transformations and Derivatization Strategies of Isoxazolidin 4 Ol Hydrochloride

Functional Group Interconversions at the Hydroxyl Moiety

The hydroxyl group at the C-4 position of the isoxazolidine (B1194047) ring is a primary site for chemical modification, enabling its conversion into a variety of other functional groups. These interconversions are fundamental for subsequent derivatization strategies.

A principal transformation is the oxidation of the secondary alcohol to the corresponding ketone, (±)-2-benzyl-3-phenylisoxazolidin-4-one. beilstein-journals.org This reaction is efficiently carried out using reagents such as Dess-Martin periodinane in an anhydrous solvent like dichloromethane. beilstein-journals.orgnih.gov The resulting isoxazolidin-4-one is a key intermediate, for instance, in the synthesis of stereoisomers not accessible directly from the initial synthesis. A subsequent stereoselective reduction of the ketone can yield the C-3/4-cis isomer of the isoxazolidin-4-ol, complementing the C-3/4-trans isomer typically obtained from hydroboration-oxidation routes. beilstein-journals.orgnih.gov Reagents like L-selectride are effective for this reduction. beilstein-journals.org

The hydroxyl group can also be converted into a good leaving group, such as a sulfonate ester (e.g., tosylate or mesylate), to facilitate nucleophilic substitution reactions. ub.eduvanderbilt.edu This two-step sequence, involving initial conversion to a sulfonate followed by reaction with a nucleophile, allows for the introduction of various functionalities with inversion of stereochemistry at the C-4 position. ub.edu

Furthermore, protection of the hydroxyl group is often a necessary prerequisite for performing reactions elsewhere on the molecule, such as modifications at the nitrogen atom. nih.gov Benzoylation, using benzoyl chloride, is a common method to protect the C-4 hydroxyl group, enabling subsequent reactions like N-debenzylation. nih.gov

Table 1: Selected Functional Group Interconversions at the C-4 Hydroxyl Moiety

| Starting Material | Reagent(s) | Product | Transformation Type | Reference(s) |

| (±)-2-Benzyl-3-phenylisoxazolidin-4-ol | Dess–Martin periodinane, CH₂Cl₂ | (±)-2-Benzyl-3-phenylisoxazolidin-4-one | Oxidation | beilstein-journals.orgnih.gov |

| (±)-2-Benzyl-3-phenylisoxazolidin-4-one | ʟ-Selectride, THF | (±)-cis-2-Benzyl-3-phenylisoxazolidin-4-ol | Reduction | beilstein-journals.org |

| (±)-N-Benzylisoxazolidin-4-ol derivative | Benzoyl chloride, pyridine, DMAP | O-Benzoylated isoxazolidine | Protection (Esterification) | nih.gov |

| Generic Alcohol (R-OH) | TsCl, pyridine | Tosylate (R-OTs) | Sulfonylation | ub.edu |

| Generic Sulfonate (R-OTs) | LiBr, DMF | Alkyl Bromide (R-Br) | Nucleophilic Substitution | ub.edu |

Modifications of the Isoxazolidine Ring System

The isoxazolidine ring itself is amenable to significant structural modifications, most notably through cleavage of the labile N-O bond or through ring-expansion reactions. These transformations fundamentally alter the heterocyclic core, providing access to valuable acyclic and alternative heterocyclic scaffolds.

Reductive cleavage of the N-O bond is a hallmark reaction of isoxazolidines, yielding γ-amino alcohol derivatives. mdpi.com This transformation is widely used as it unmasks two key functional groups in a stereodefined relationship. For example, the treatment of an N-Cbz-protected γ-(hydroxyamino)-α,β-diol (derived from an isoxazolidine-4,5-diol) with zinc dust in acetic acid leads to the corresponding N-Cbz-protected amino diol. beilstein-journals.org

In some cases, the isoxazolidine ring can undergo spontaneous and unprecedented ring cleavage under specific conditions. An intramolecular 1,3-dipolar cycloaddition of nitronic acids can form isoxazolidine intermediates that evolve in situ through an oxidative ring cleavage, leading to highly functionalized 3-hydroxymethyl 4-nitro tetrahydrofurans and pyrrolidines. acs.orgacs.org This process constructs new five-membered heterocyclic systems with multiple stereocenters. acs.orgacs.org

Ring expansion is another powerful strategy. The Schmidt reaction, for instance, can be applied to isoxazolidin-4-ones (synthesized via oxidation of the corresponding alcohol). nih.gov This reaction converts the cyclic ketone into a lactam, effectively expanding the five-membered isoxazolidine ring into a six-membered heterocyclic system, thereby creating fused isoquinolinone frameworks. nih.gov

Table 2: Representative Modifications of the Isoxazolidine Ring

| Starting Scaffold | Reaction Type | Key Reagents/Conditions | Resulting Scaffold | Reference(s) |

| Isoxazolidine | Reductive N-O Cleavage | Zn, Acetic Acid | γ-Amino alcohol | beilstein-journals.org |

| Isoxazolidine Intermediate | Oxidative Ring Cleavage | In situ from nitronic acid cycloaddition | Hydroxymethyl nitro tetrahydrofuran/pyrrolidine | acs.orgacs.org |

| Isoxazolidine-fused Ketone | Schmidt Reaction (Ring Expansion) | NaN₃, Acid (e.g., H₂SO₄) | Fused Lactam (Isoquinolinone) | nih.gov |

| (Pyrazolylcarbonyl)isoxazolidine | Reductive Ring Opening | Pd/C, H₂ | 3-(Arylamino)-3-arylpropan-1-ol derivative | mdpi.com |

Formation of Macrocyclic and Polycyclic Derivatives

The isoxazolidine scaffold is a valuable platform for the synthesis of complex polycyclic and macrocyclic structures. These advanced derivatizations are achieved through intramolecular reactions or by using the isoxazolidine as a key component in multi-step cycloaddition and annulation strategies.

Polycyclic aromatic hydrocarbons (PAHs) have been fused to the isoxazolidine ring system. The 1,3-dipolar cycloaddition of nitrones with dipolarophiles embedded in aromatic systems, promoted by microwave irradiation, provides a direct route to isoxazolidinyl-PAHs. acs.org Similarly, spiroisoxazolidines, a class of polycyclic compounds, can be synthesized through the cycloaddition of nitrones to exocyclic double bonds, such as those in chiral 3-arylmethylidene piperidones. chim.it

Intramolecular cycloadditions are particularly effective for constructing fused polycyclic systems. For example, alkene-tethered aldoximes can undergo an intramolecular oxidative cycloaddition catalyzed by hypervalent iodine(III) species. nih.gov This process generates a nitrile oxide intermediate in situ, which then cyclizes to afford fused polycyclic isoxazole (B147169) derivatives, such as 4H-Chromeno[4,3-c]isoxazole. nih.gov Annulation strategies, where rings are built sequentially onto the isoxazolidine core, have also been employed to construct complex frameworks like the BCD ring system of thermorubin. acs.org

The integration of isoxazolidine-like motifs into macrocycles is an area of interest in medicinal chemistry. Patented work on inhibitors of anaplastic lymphoma kinase (ALK) describes the synthesis of complex macrocyclic structures that may incorporate heterocyclic building blocks derived from or analogous to isoxazolidines. google.com These syntheses often involve multi-step sequences where pre-functionalized fragments are cyclized in the final stages.

Coupling Reactions for Integration into Larger Molecular Structures

To incorporate the isoxazolidin-4-ol hydrochloride scaffold into larger and more complex molecular architectures, various coupling strategies can be employed. These reactions typically involve pre-functionalization of the isoxazolidine core to prepare it for cross-coupling or amidation reactions.

While direct coupling reactions using the hydroxyl group are possible, it is often more strategic to convert it into a more reactive functionality. For instance, after converting the alcohol to a halide or triflate, the isoxazolidine unit can participate in standard cross-coupling reactions like the Suzuki, Heck, or Sonogashira reactions to form C-C bonds with other molecular fragments. nih.govresearchgate.net The Sonogashira cross-coupling, for example, has been used to prepare 2-propargylbenzamide, a precursor for subsequent cycloaddition to form isoxazole/benzamide hybrids. nih.gov

Amide bond formation is another key strategy for integrating the isoxazolidine moiety. If the isoxazolidine ring is reductively opened to reveal an amino group, this group can be coupled with carboxylic acids using standard peptide coupling reagents (e.g., carbodiimides) to form larger molecules. researchgate.net Conversely, if the isoxazolidine contains a carboxylic acid functionality (introduced through a different synthetic route), it can be coupled with amines.

The isoxazolidine ring can also be constructed as part of a larger molecule through tandem reactions. For example, a Rh(III)-catalyzed C–H activation/[5 + 2] cyclization strategy has been developed to synthesize benzo[f]pyrazolo[1,5-a] mdpi.comacs.orgdiazepines from 5-amino-1-arylpyrazole and iodonium (B1229267) ylides, showcasing how heterocyclic cores can be forged within a larger polycyclic system in a single step. acs.org Such advanced methods highlight the potential for integrating isoxazolidine-like structures into complex targets through convergent synthetic design.

Applications of Isoxazolidin 4 Ol Hydrochloride Derivatives in Medicinal Chemistry and Biological Research

Derivatives as Modulators of Protein Kinase Activity

Derivatives of isoxazolidin-4-ol hydrochloride have emerged as a significant class of compounds capable of modulating the activity of protein kinases. Their unique structural features allow for the design of potent and selective inhibitors, making them attractive candidates for therapeutic intervention in various diseases.

Derivatives as Inhibitors of Protease-Activated Receptor-2 (PAR-2) Signaling Pathway

Based on the available scientific literature, there is no specific research demonstrating the activity of this compound derivatives as inhibitors or antagonists of the Protease-Activated Receptor-2 (PAR-2) signaling pathway.

Exploration of Other Biological Targets and Pathways for this compound Derivatives

The versatile isoxazolidine (B1194047) scaffold has been explored for a variety of other biological activities beyond anti-cancer and anti-inflammatory effects.

Antiviral Activity: The isoxazolidine ring is considered a very significant structure in the preparation of nucleotide and nucleoside analogs that are used as antiviral agents in medicinal chemistry. researchgate.net

Antibacterial and Antifungal Activity: Derivatives have been screened for their activity against various microorganisms. researchgate.net One study successfully designed a synthetic route to create isoxazole (B147169) derivatives and tested their antibacterial properties, with one compound showing a high inhibitory zone against Escherichia coli. researchgate.net

Epidermal Growth Factor Receptor (EGFR) Inhibition: As part of their anti-cancer mechanism, certain isoxazolidine derivatives have been identified as targeting the EGFR pathway. nih.gov EGFR is a crucial transmembrane protein involved in cell proliferation, survival, and migration, making it a valuable target in cancer treatment. nih.gov

General Biological Activity: The broader class of isoxazole compounds has been associated with a wide spectrum of biological activities, including antimicrobial, neuroprotective, analgesic, and antidiabetic effects, highlighting the scaffold's potential in diverse areas of drug discovery. nih.gov The ability to perform various chemical transformations on the isoxazolidine skeleton allows for the creation of diverse derivatives for further biological investigation. mdpi.com

Stereochemical Aspects in the Biological Activity of Isoxazolidin 4 Ol Hydrochloride Derived Compounds

Enantiomeric Purity and its Influence on Ligand-Target Interactions

The interaction between a ligand, such as a derivative of Isoxazolidin-4-ol hydrochloride, and its biological target is a highly specific, three-dimensional process often likened to a lock and key mechanism. The precise spatial arrangement of functional groups on the ligand must complement the topography of the binding site on the target protein. Even a subtle change in the stereochemistry of a single atom can disrupt this precise fit, leading to a dramatic loss of affinity and, consequently, biological activity.

For instance, one enantiomer of a chiral drug may bind to its receptor with high affinity, eliciting the desired therapeutic response. In contrast, its mirror image, the other enantiomer, may exhibit significantly lower affinity or may not bind at all. In some cases, the "inactive" enantiomer may even interact with a different receptor, leading to off-target effects or antagonism of the desired activity. Therefore, the use of enantiomerically pure compounds is often essential to maximize therapeutic benefit and minimize potential adverse effects.

The development of stereoselective synthetic methods allows for the preparation of isoxazolidine (B1194047) derivatives with high enantiomeric purity. This enables a detailed investigation into the structure-activity relationship (SAR) of each stereoisomer, providing valuable insights into the optimal stereochemical requirements for potent and selective biological activity.

Stereoselective Biological Activity of this compound Derivatives

The differential pharmacological effects of stereoisomers are a well-documented phenomenon, and derivatives of this compound are no exception. The specific arrangement of substituents around the chiral centers of the isoxazolidine ring can lead to significant variations in the biological activity of these compounds.

While specific data on the stereoselective biological activity of direct derivatives of this compound is limited in publicly available research, studies on the broader class of isoxazolidine derivatives provide compelling evidence for the importance of stereochemistry. For example, research on enantiopure isoxazolidines has demonstrated stereoselectivity in their antimicrobial and antioxidant activities. In one study, a particular enantiomer of a synthesized isoxazolidine derivative exhibited significantly more potent antioxidant activity compared to its counterpart. sigmaaldrich.com

Another example can be found in the development of antimalarial agents based on the isoxazolidine scaffold. Studies on derivatives of 3-Br-acivicin, which contains an isoxazolidine ring, revealed that only the isomers with the natural (5S, αS) configuration displayed significant antiplasmodial activity. This striking difference in activity was attributed to the stereoselective uptake of the active isomers by the parasite, highlighting how stereochemistry can influence not only target binding but also the pharmacokinetic properties of a compound.

These examples underscore the critical need to evaluate the biological activity of individual stereoisomers of any new this compound derivative. The assumption that biological activity resides in only one enantiomer of a racemic mixture is a guiding principle in modern drug discovery.

Table 1: Illustrative Example of Stereoselective Activity in Isoxazolidine Derivatives

| Compound/Derivative Class | Stereoisomer | Biological Activity | Potency/Observation |

| Enantiopure Isoxazolidine Derivative sigmaaldrich.com | Enantiomer A | Antioxidant | More potent |

| Enantiomer B | Antioxidant | Less potent | |

| 3-Br-Acivicin Derivatives | (5S, αS) Isomers | Antiplasmodial | Significant activity |

| Other Isomers | Antiplasmodial | No significant activity |

This table is illustrative and based on findings for the broader class of isoxazolidine derivatives due to the limited specific data on this compound derivatives.

Chiral Recognition in Drug Discovery and Development

Chiral recognition is the ability of a chiral biological molecule, such as a receptor or enzyme, to differentiate between the enantiomers of a chiral ligand. This phenomenon is the molecular basis for the stereoselective biological activity observed in chiral drugs. The binding site of a biological target is itself a chiral environment, created by the specific three-dimensional arrangement of its amino acid residues.

The interaction between a chiral ligand and its binding site typically involves a minimum of three points of contact. For a strong and specific interaction to occur, the functional groups of the ligand must align precisely with the corresponding interaction points within the binding site. Due to their different spatial arrangements, only one enantiomer may be able to achieve this optimal three-point interaction, leading to a stable ligand-receptor complex and a subsequent biological response. The other enantiomer, with its mirrored arrangement of functional groups, may only be able to engage in a one- or two-point interaction, resulting in a much weaker and less stable complex, and consequently, reduced or no biological activity.

Molecular modeling and computational docking studies are invaluable tools in understanding the principles of chiral recognition at the molecular level. These techniques can predict how different stereoisomers of a compound, such as a derivative of this compound, will bind to a specific target. By visualizing the binding modes of different enantiomers, researchers can gain insights into the key interactions that drive stereoselectivity and can rationally design new derivatives with improved potency and selectivity.

The early consideration of chirality is a cornerstone of modern drug discovery and development. The synthesis and evaluation of enantiomerically pure compounds from the outset of a research program can save considerable time and resources by focusing efforts on the most promising stereoisomer. This approach not only enhances the likelihood of identifying a successful drug candidate but also aligns with regulatory expectations for the development of single-enantiomer drugs.

Advanced Spectroscopic and Computational Studies on Isoxazolidin 4 Ol Hydrochloride and Its Derivatives

Conformational Analysis and Dynamics

The non-planar structure of the isoxazolidine (B1194047) ring allows it to adopt various conformations, which significantly influences its interaction with biological targets. The ring typically exists in puckered forms, most commonly described by envelope (E) and twist (T) conformations. In an envelope conformation, four of the ring atoms are coplanar, while the fifth is out of the plane. In a twist conformation, two adjacent atoms are displaced on opposite sides of the plane formed by the other three.

Computational methods, such as those based on the Cremer-Pople puckering parameters, are employed to quantify the exact nature and amplitude of the ring pucker. The conformation is highly sensitive to the nature and position of substituents on the ring. For instance, studies on N-substituted isoxazolidines have shown that the stereochemistry and bulk of the substituent on the nitrogen atom can dictate the conformational equilibrium. The presence of substituents at other positions, such as C3, C4, and C5, further complicates the conformational landscape, often leading to a preferred conformation that minimizes steric hindrance and optimizes electronic interactions. Nuclear Overhauser Effect (NOESY) NMR spectroscopy is a powerful experimental technique used to determine the spatial proximity of protons, providing crucial data to validate and refine computationally derived conformational models. Analysis of vicinal coupling constants and shielding effects in NMR spectra also offers valuable insights into the preferred conformations of isoxazolidine derivatives in solution.

Table 1: Representative Conformer Populations for Diarylpentadiene Derivatives This table illustrates how substitution patterns can influence the conformational equilibrium, based on data from related dienone structures. A similar principle applies to isoxazolidine rings where substituents dictate conformational preference.

| Compound | Conformer Group A Population (%) | Conformer Group B Population (%) | Predominant Conformation |

| Compound 1 (Non-fluorinated) | 49 | 51 | Balanced Distribution |

| Compound 2 (Fluorinated) | 98 | 2 | Group A Dominant |

| Data adapted from a study on 1,5-Diaryl-3-Oxo-1,4-Pentadiene derivatives, highlighting the significant impact of substitution on conformational populations. |

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the electronic properties and reactivity of isoxazolidine derivatives. These methods provide detailed information about molecular geometry, charge distribution, and frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. A smaller energy gap generally implies higher reactivity. For example, DFT calculations performed on newly synthesized isoxazolidine derivatives at the B3LYP/6-311 level have been used to correlate calculated parameters with experimental X-ray diffraction data, showing good agreement.

Another valuable tool is the Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution on the molecule's surface. It identifies electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites), predicting how the molecule will interact with other chemical species. Such calculations have been used to analyze the electron-localization function (ELF), confirming the zwitterionic character of nitrones used in isoxazolidine synthesis.

Table 2: Calculated Quantum Chemical Parameters for an Isoxazolidine Derivative This table presents theoretical data for (Z)-2-methyl-4-(phenoxymethylene)-3-phenylisoxazolidine (Compound 8a), demonstrating the application of DFT in characterizing electronic properties.

| Parameter | Method | Value | Interpretation |

| HOMO Energy | DFT/B3LYP/6-311 | -8.01 eV | Electron-donating capability |

| LUMO Energy | DFT/B3LYP/6-311 | -2.71 eV | Electron-accepting capability |

| Energy Gap (ΔE) | DFT/B3LYP/6-311 | 5.30 eV | Good chemical stability |

| Data derived from DFT calculations on a representative isoxazolidine derivative. |

Molecular Docking and Dynamics Simulations for Ligand-Protein Interactions

Molecular docking is a computational technique used to predict the preferred binding orientation of a ligand to a protein target. This method has been extensively applied to isoxazolidine derivatives to explore their potential as inhibitors of various enzymes and receptors. For instance, docking studies have been performed on isoxazolidine derivatives against targets like the Epidermal Growth Factor Receptor (EGFR) and carbonic anhydrase. These studies reveal crucial binding interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and amino acid residues in the protein's active site. The docking score, a numerical value representing the binding affinity, helps in ranking potential drug candidates.

Following docking, Molecular Dynamics (MD) simulations are often employed to assess the stability of the predicted ligand-protein complex over time. MD simulations provide insights into the dynamic behavior of the complex, confirming whether the key interactions identified in docking are maintained. For example, extensive MD simulations (up to 400 ns) have been used to validate the binding modes of isoxazole (B147169) derivatives with carbonic anhydrase. Furthermore, methods like the Molecular Mechanics Poisson-Boltzmann Surface Area (MMPBSA) can be used to calculate the binding free energy of the complex, offering a more quantitative prediction of binding affinity.

Future Research Directions and Translational Perspectives for Isoxazolidin 4 Ol Hydrochloride

Development of Next-Generation Synthetic Methodologies

The advancement of synthetic chemistry is crucial for efficiently producing Isoxazolidin-4-ol hydrochloride and its analogs. Future research will likely focus on developing more sustainable, efficient, and stereoselective methods.

Key areas for development include:

Greener Synthetic Routes: Current syntheses often rely on traditional methods. Future approaches will likely emphasize environmentally friendly methodologies, such as using water as a solvent or employing atom-efficient reactions to minimize waste. The development of greener methods for synthesizing isoxazolidine (B1194047) derivatives via 1,3-dipolar cycloaddition reactions has already shown promise, leading to high yields and selectivities.

Catalytic and Asymmetric Synthesis: The development of novel catalysts, such as Ni(II) complexes, can improve the efficiency and regioselectivity of cycloaddition reactions used to form the isoxazolidine ring. mdpi.com A significant focus will be on asymmetric catalysis to produce enantiopure isoxazolidin-4-ol derivatives, which is critical for developing specific and potent therapeutic agents. nih.gov

Stereoselective Transformations: Methods that allow for precise control over the stereochemistry of the isoxazolidine ring are highly valuable. The hydroboration-oxidation of 4,5-unsubstituted 2,3-dihydroisoxazoles has been demonstrated as a highly regio- and trans-stereoselective method to produce 3-substituted isoxazolidin-4-ols. nih.gov Further research into methods like the consecutive oxidation/reduction route for inverting stereochemistry will provide access to a wider range of stereoisomers for biological screening. nih.gov

A summary of emerging synthetic strategies is presented below:

| Methodology | Description | Key Advantages | Reference |

|---|---|---|---|

| 1,3-Dipolar Cycloaddition | A primary method for forming the isoxazolidine ring by reacting a nitrone with an alkene. preprints.org | High versatility, access to diverse structures. acs.orgpreprints.org | acs.orgpreprints.org |

| Greener Methodologies | Utilizing environmentally benign solvents like water and atom-efficient reactions. | Increased reaction rates, excellent yields, high selectivity. | |

| Hydroboration-Oxidation | A highly regio- and stereoselective approach for synthesizing 3-substituted isoxazolidin-4-ols. nih.gov | Provides specific trans isomers, applicable to various nitrones. nih.gov | nih.gov |

| Catalytic Synthesis | Employing catalysts like Ni(II) to enhance reaction efficiency and regioselectivity. mdpi.com | Improved yields and control over product formation. mdpi.com | mdpi.com |

Diversification of Chemical Space through Novel Derivatizations

The this compound scaffold is ripe for chemical modification to create large libraries of novel compounds. The strategic derivatization of this core structure can lead to molecules with improved potency, selectivity, and pharmacokinetic properties.

Future derivatization strategies will focus on:

Functionalization at the C-4 Position: The hydroxyl group at the C-4 position is a key handle for introducing a wide variety of functional groups through reactions like esterification, etherification, or substitution. For instance, oxidation of the C-4 hydroxyl to a ketone (isoxazolidin-4-one) provides a new electrophilic center for further reactions, such as reduction with reagents like L-selectride to generate different stereoisomers. nih.gov

Modification of the N-2 Position: The nitrogen atom of the isoxazolidine ring can be substituted with various groups to modulate the molecule's properties. This allows for the introduction of diverse functionalities that can interact with biological targets.

Substitution at the C-3 and C-5 Positions: The synthesis of isoxazolidin-4-ols often starts from nitrones and alkenes that already contain substituents, which will ultimately be located at the C-3 and C-5 positions of the resulting isoxazolidine ring. preprints.org The careful selection of these starting materials allows for systematic variation at these positions.

Ring Transformations: The inherent reactivity of the N-O bond allows for facile ring-opening reactions, transforming the isoxazolidine core into other valuable structures like 1,3-amino alcohols. This strategy significantly expands the accessible chemical space from a single isoxazolidine precursor. For example, reduction with NaBH4 can selectively reduce a side group while retaining the isoxazolidine ring, whereas reagents like 5% Pd/C can induce ring-opening. mdpi.com

| Derivatization Site | Reaction Type | Resulting Structure | Potential Impact | Reference |

|---|---|---|---|---|

| C-4 Hydroxyl | Oxidation | Isoxazolidin-4-one | Creates an electrophilic center for further functionalization. | nih.gov |

| C-4 Carbonyl | Nucleophilic Addition (e.g., Grignard) | Tertiary alcohol | Introduces new stereocenters and bulky groups. | mdpi.com |

| N-O Bond | Reductive Cleavage | 1,3-Amino alcohol | Access to acyclic scaffolds with defined stereochemistry. | |

| Side Chains | Reduction (e.g., NaBH4) | Hydroxymethylated derivatives | Introduces polar functional groups, potentially improving solubility. | mdpi.com |

Exploration of New Therapeutic Applications for this compound Derivatives

The isoxazolidine scaffold is a well-established pharmacophore, with derivatives exhibiting a broad spectrum of biological activities. preprints.org By leveraging the derivatization strategies outlined above, novel analogs of this compound can be synthesized and screened for a variety of therapeutic applications.

Promising therapeutic areas to explore include:

Anticancer Agents: Isoxazolidine derivatives have shown significant potential as anticancer agents. nih.gov Some compounds have demonstrated potent activity against human cancer cell lines such as breast carcinoma (MCF-7), lung adenocarcinoma (A-549), and ovarian carcinoma (SKOV3). nih.gov The mechanism of action can involve the inhibition of key enzymes like EGFR and the induction of apoptosis and cell cycle arrest. nih.gov The isoxazolidine ring can act as a mimic of ribose, making these compounds candidates for development as novel nucleoside analogs with antitumor properties. nih.gov

Antimicrobial and Antiviral Agents: The isoxazolidine heterocycle is a key component in compounds with documented antibacterial, antifungal, and antiretroviral activities. nih.govpreprints.org Future research could focus on developing derivatives of this compound as new agents to combat infectious diseases, including those caused by drug-resistant pathogens.

Anti-inflammatory Agents: Certain isoxazolidine derivatives have been investigated for their anti-inflammatory properties, with some patented as glucocorticosteroid analogs. google.com This suggests that appropriately functionalized Isoxazolidin-4-ol derivatives could be developed as novel treatments for inflammatory conditions.

Central Nervous System (CNS) Disorders: The structural similarity of isoxazolidines to important biomolecules like amino acids and nucleosides suggests their potential for interacting with targets in the central nervous system. acs.org

| Therapeutic Area | Reported Activity of Isoxazolidine Derivatives | Potential Mechanism/Target | Reference |

|---|---|---|---|

| Oncology | Antiproliferative activity against various cancer cell lines (MCF-7, A-549, SKOV3). nih.gov | EGFR inhibition, apoptosis induction, cell cycle arrest. nih.gov | nih.gov |

| Infectious Diseases | Antibacterial, antifungal, antiretroviral, and antimycobacterial activities. preprints.org | Inhibition of essential microbial enzymes or processes. | preprints.org |

| Inflammation | Patented as glucocorticosteroid derivatives for anti-inflammatory use. google.com | Modulation of inflammatory pathways. | google.com |

| General Drug Discovery | Serve as mimics for nucleosides, carbohydrates, amino acids, and steroids. acs.org | Interaction with a wide range of biological targets. | acs.org |

Integration with High-Throughput Screening and Combinatorial Chemistry Approaches

To efficiently explore the vast chemical space accessible from this compound, modern drug discovery techniques such as high-throughput screening (HTS) and combinatorial chemistry are essential. The synthetic methodologies for isoxazolidine derivatives are well-suited for adaptation to a combinatorial format.

The integration strategy would involve:

Library Synthesis: By combining a diverse set of nitrones and alkenes in a parallel synthesis format, large libraries of isoxazolidine cores can be generated. nih.gov These cores, including the Isoxazolidin-4-ol scaffold, can then be further diversified using the reactions described in section 7.2 to create a comprehensive library of final compounds.

High-Throughput Screening (HTS): The synthesized library of this compound derivatives can be screened against a wide array of biological targets using HTS assays. This allows for the rapid identification of "hit" compounds with desired biological activity. For example, libraries of thiazolidinone derivatives, a related heterocyclic scaffold, have been successfully screened to identify inhibitors of enzymes like PI3K. nih.gov

Structure-Activity Relationship (SAR) Studies: The data generated from HTS can be used to build detailed SAR models. These models will guide the next round of synthesis, focusing on optimizing the potency and selectivity of the initial hits. Computational tools, such as molecular docking and pharmacokinetic prediction, can be used alongside experimental data to refine the design of next-generation compounds. nih.govnih.gov This iterative cycle of design, synthesis, and testing is fundamental to modern medicinal chemistry. nih.gov

This integrated approach will accelerate the discovery and development of new drug candidates derived from the this compound scaffold, translating basic chemical research into potential therapeutic applications.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Isoxazolidin-4-ol hydrochloride, and how can reaction conditions be optimized for yield?

- Methodological Answer : A widely used method involves hydroboration–oxidation of substituted isoxazolidines. For example, hydroboration with borane-THF followed by oxidation with hydrogen peroxide in basic conditions yields 3-substituted isoxazolidin-4-ols. Key parameters include temperature control (0–25°C), solvent choice (THF or Et₂O), and stoichiometric ratios of reactants. Yield optimization can be achieved by adjusting reaction time and catalyst loading (e.g., Pd catalysts for coupling reactions) .

Q. What spectroscopic methods are used to confirm the structure and purity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks to verify the isoxazolidine ring and hydrochloride counterion. For example, the C3 proton in isoxazolidin-4-ol typically resonates at δ 4.2–4.5 ppm .

- IR Spectroscopy : Confirm the presence of hydroxyl (broad peak ~3200 cm⁻¹) and N–O stretching (950–1250 cm⁻¹) groups.

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., 125.55 g/mol for C₃H₈ClNO₂) .

- Elemental Analysis : Ensure Cl⁻ content matches theoretical values (~28.2% for C₃H₈ClNO₂) .

Q. What are the recommended storage conditions and handling precautions for this compound?

- Methodological Answer :

- Storage : Store at –20°C in airtight, light-resistant containers to prevent hydrolysis or oxidation .

- Handling : Use impervious gloves (e.g., nitrile), tightly sealed goggles, and protective lab coats. Avoid skin/eye contact and inhalation. Conduct reactions in a fume hood with proper ventilation .

Advanced Research Questions

Q. How can researchers address contradictions in reported biological activities of this compound across different studies?

- Methodological Answer :

- Comparative Assays : Replicate experiments under standardized conditions (e.g., cell lines, animal models) to isolate variables. For instance, discrepancies in receptor binding (e.g., FXR agonism) may arise from differences in assay pH or solvent (DMSO vs. PBS) .

- Purity Validation : Use HPLC or LC-MS to confirm compound integrity, as impurities (e.g., residual borane) may skew bioactivity results .

Q. What computational chemistry approaches are suitable for studying the reactivity of this compound in nucleophilic reactions?

- Methodological Answer :

- DFT Calculations : Model transition states for ring-opening reactions (e.g., nucleophilic attack at the C5 position). Basis sets like B3LYP/6-31G* predict regioselectivity and activation energies .

- Molecular Docking : Simulate interactions with biological targets (e.g., FXR receptors) to rationalize structure-activity relationships (SAR) observed in vitro .

Q. What experimental strategies can be employed to determine the stereochemical outcome of this compound synthesis?

- Methodological Answer :

- Chiral HPLC : Separate enantiomers using chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) and compare retention times to standards .

- X-ray Crystallography : Resolve absolute configuration by analyzing single-crystal structures. Heavy atoms (e.g., Cl⁻) enhance diffraction contrast .

- Optical Rotation : Measure specific rotation ([α]D) to confirm enantiomeric excess (e.g., +15° for (R)-isomer vs. –15° for (S)-isomer) .

Data Reporting and Reproducibility

Q. How should researchers document synthetic procedures and characterization data to ensure reproducibility?

- Methodological Answer :

- Detailed Protocols : Report exact reaction conditions (e.g., solvent volume, stirring speed) and purification steps (e.g., column chromatography gradients).

- Supporting Information : Include raw spectral data (NMR, IR) and crystallographic CIF files. For multi-step syntheses, provide intermediate characterization .

Q. What statistical methods are appropriate for analyzing dose-response data in this compound bioassays?

- Methodological Answer :

- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values.

- ANOVA with Post Hoc Tests : Compare treatment groups (e.g., p < 0.05 for FXR activation vs. control) .

Safety and Regulatory Compliance

Q. What waste disposal protocols are recommended for this compound?

- Methodological Answer :

- Neutralization : Treat aqueous waste with 1M NaOH to hydrolyze the isoxazolidine ring, followed by adsorption onto activated carbon.

- Incineration : Dispose of solid waste in licensed facilities at >1200°C to ensure complete decomposition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.